molecular formula C16H16N2O2 B325108 N-phenyl-2-(propanoylamino)benzamide

N-phenyl-2-(propanoylamino)benzamide

Cat. No.: B325108
M. Wt: 268.31 g/mol
InChI Key: CSPSDWWCXVNHCX-UHFFFAOYSA-N
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Description

N-Phenyl-2-(propanoylamino)benzamide is a benzamide derivative characterized by a propanoylamino (-NHCOCH2CH3) substituent at the 2-position of the benzamide core and a phenyl group attached to the nitrogen atom. This compound belongs to a broader class of benzamides, which are widely studied for their pharmacological and chemical properties. The propanoylamino group likely contributes to hydrogen-bonding interactions, influencing solubility and biological activity.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

N-phenyl-2-(propanoylamino)benzamide

InChI

InChI=1S/C16H16N2O2/c1-2-15(19)18-14-11-7-6-10-13(14)16(20)17-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,17,20)(H,18,19)

InChI Key

CSPSDWWCXVNHCX-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations in Benzamide Derivatives

The benzamide scaffold is highly versatile, with modifications at the 2-position and the N-phenyl group significantly altering properties. Key structural analogs include:

Compound Name Substituents at 2-Position N-Substituent Key Features
N-Phenyl-2-(propanoylamino)benzamide Propanoylamino (-NHCOCH2CH3) Phenyl Potential for hydrogen bonding; moderate lipophilicity
N-Phenyl-2-cinnamoylamino-benzamide Cinnamoylamino (-NHCOCH=CHPh) Phenyl Extended conjugation; possible enhanced binding to hydrophobic enzyme pockets
N-Phenyl-2-(2H-triazol-2-yl)benzamide 1,2,3-Triazole Phenyl Improved metabolic stability; increased polarity due to heterocycle
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) None (direct ethyl linkage) 3,4-Dimethoxyphenethyl Methoxy groups enhance solubility; phenethyl chain may improve CNS uptake
Nitazoxanide 5-Nitrothiazole Acetyloxy Broad antiparasitic activity; nitro group critical for redox activity
N53·HCl Piperazine-aniline Phenyl Alkaline piperazine enables salt formation; improved PK/PD in colon cancer

Physicochemical Properties

  • Melting Points: Rip-B: 90°C N53·HCl: Not explicitly reported, but salt formation typically increases melting points compared to free bases .
  • Solubility :
    • Methoxy-substituted analogs (e.g., Rip-B) show enhanced aqueous solubility due to polar groups .
    • Piperazine-containing derivatives (e.g., N53·HCl) form hydrochloride salts with improved solubility and oral bioavailability .

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